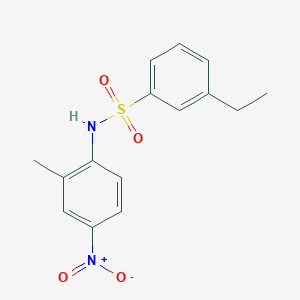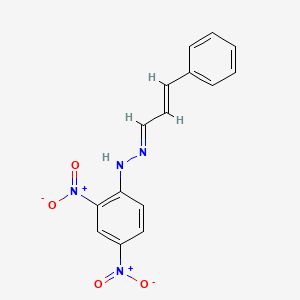![molecular formula C14H17Cl2N5O2 B15015582 4-amino-N'-[(2,4-dichlorobenzyl)oxy]-N,N-diethyl-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B15015582.png)
4-amino-N'-[(2,4-dichlorobenzyl)oxy]-N,N-diethyl-1,2,5-oxadiazole-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N,N-DIETHYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxadiazole ring, a dichlorophenyl group, and an amino group, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N,N-DIETHYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the introduction of the dichlorophenyl and amino groups. Common reagents used in the synthesis include dichlorophenylmethanol, diethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N,N-DIETHYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N,N-DIETHYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study its effects on various biological systems. Its interactions with enzymes, proteins, and other biomolecules can provide insights into its potential as a therapeutic agent.
Medicine
In medicine, (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N,N-DIETHYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE may have potential applications as a drug candidate. Its unique structure and reactivity make it a promising compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products. Its versatility and reactivity make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N,N-DIETHYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N,N-DIETHYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE: A similar compound with slight structural variations.
2,4-DICHLOROPHENYLAMINO-OXADIAZOLE: Another compound with a similar core structure but different substituents.
Uniqueness
(Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N,N-DIETHYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C14H17Cl2N5O2 |
|---|---|
Poids moléculaire |
358.2 g/mol |
Nom IUPAC |
4-amino-N'-[(2,4-dichlorophenyl)methoxy]-N,N-diethyl-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C14H17Cl2N5O2/c1-3-21(4-2)14(12-13(17)19-23-18-12)20-22-8-9-5-6-10(15)7-11(9)16/h5-7H,3-4,8H2,1-2H3,(H2,17,19)/b20-14- |
Clé InChI |
MSSSNGLSQBJNLB-ZHZULCJRSA-N |
SMILES isomérique |
CCN(CC)/C(=N\OCC1=C(C=C(C=C1)Cl)Cl)/C2=NON=C2N |
SMILES canonique |
CCN(CC)C(=NOCC1=C(C=C(C=C1)Cl)Cl)C2=NON=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4Z)-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1,3-oxazol-2-yl]phenyl acetate](/img/structure/B15015503.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B15015507.png)
![(5E)-5-[4-(diethylamino)benzylidene]-1-(2,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15015535.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015536.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B15015539.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide](/img/structure/B15015541.png)
![2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B15015548.png)
![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B15015558.png)
![(3E)-3-{2-[(2-fluorophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B15015562.png)

![3-Methyl-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B15015575.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B15015590.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B15015603.png)
